

Spectroscopic Profile of 3,5-Dimethoxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethoxyphenylboronic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethoxyphenylboronic acid** (CAS No. 192182-54-0), a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dimethoxyphenylboronic acid**. Due to the limited availability of experimentally verified public data, predicted values based on structure-property relationships and analysis of similar compounds are provided for NMR data. The IR data is based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9 - 7.1	Doublet	2 H	H-2, H-6 (ortho)
~6.5 - 6.7	Triplet	1 H	H-4 (para)
~4.8 - 5.5 (broad)	Singlet	2 H	B(OH) ₂
~3.8	Singlet	6 H	2 x -OCH ₃

Solvent: CDCl₃ or DMSO-d₆. Predicted values are based on standard chemical shift tables and analysis of substituted benzene derivatives.

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~160	C-3, C-5 (-OCH ₃)
~135 (weak)	C-1 (-B(OH) ₂)
~115	C-2, C-6
~105	C-4
~55	-OCH ₃

Solvent: CDCl₃ or DMSO-d₆. Predicted values are based on standard chemical shift tables and analysis of substituted benzene derivatives.

Table 3: FT-IR (Fourier Transform Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	B-OH (Hydrogen bonded)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2850	Medium	C-H Stretch	-OCH ₃
1600 - 1580	Medium	C=C Stretch	Aromatic Ring
1470 - 1430	Medium	C=C Stretch	Aromatic Ring
1350 - 1300	Strong	B-O Stretch (asymmetric)	Boronic Acid
1250 - 1200	Strong	C-O Stretch (asymmetric)	Aryl Ether
1050 - 1000	Strong	C-O Stretch (symmetric)	Aryl Ether
~700	Strong	B-O-H Bend (out-of-plane)	Boronic Acid

Table 4: Mass Spectrometry (MS) Data

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment
182	High	[M] ⁺ (Molecular Ion)
164	Moderate	[M - H ₂ O] ⁺
137	High	[M - B(OH) ₂] ⁺ or [C ₈ H ₉ O ₂] ⁺
122	Moderate	[C ₇ H ₆ O ₂] ⁺ (Loss of CH ₃ from [C ₈ H ₉ O ₂] ⁺)
107	Moderate	[C ₇ H ₇ O] ⁺ (Loss of CH ₃ O from [C ₈ H ₉ O ₂] ⁺)

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on the stability of carbocations and common fragmentation pathways of aromatic ethers and boronic acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard procedures for the spectroscopic analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3,5-Dimethoxyphenylboronic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- **¹H NMR Acquisition:** Proton NMR spectra are typically acquired with a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.
- **¹³C NMR Acquisition:** Carbon NMR spectra are acquired with a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm and a larger number of scans (e.g., 1024-4096) are required due to the lower natural abundance of the ¹³C isotope.

Fourier Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure

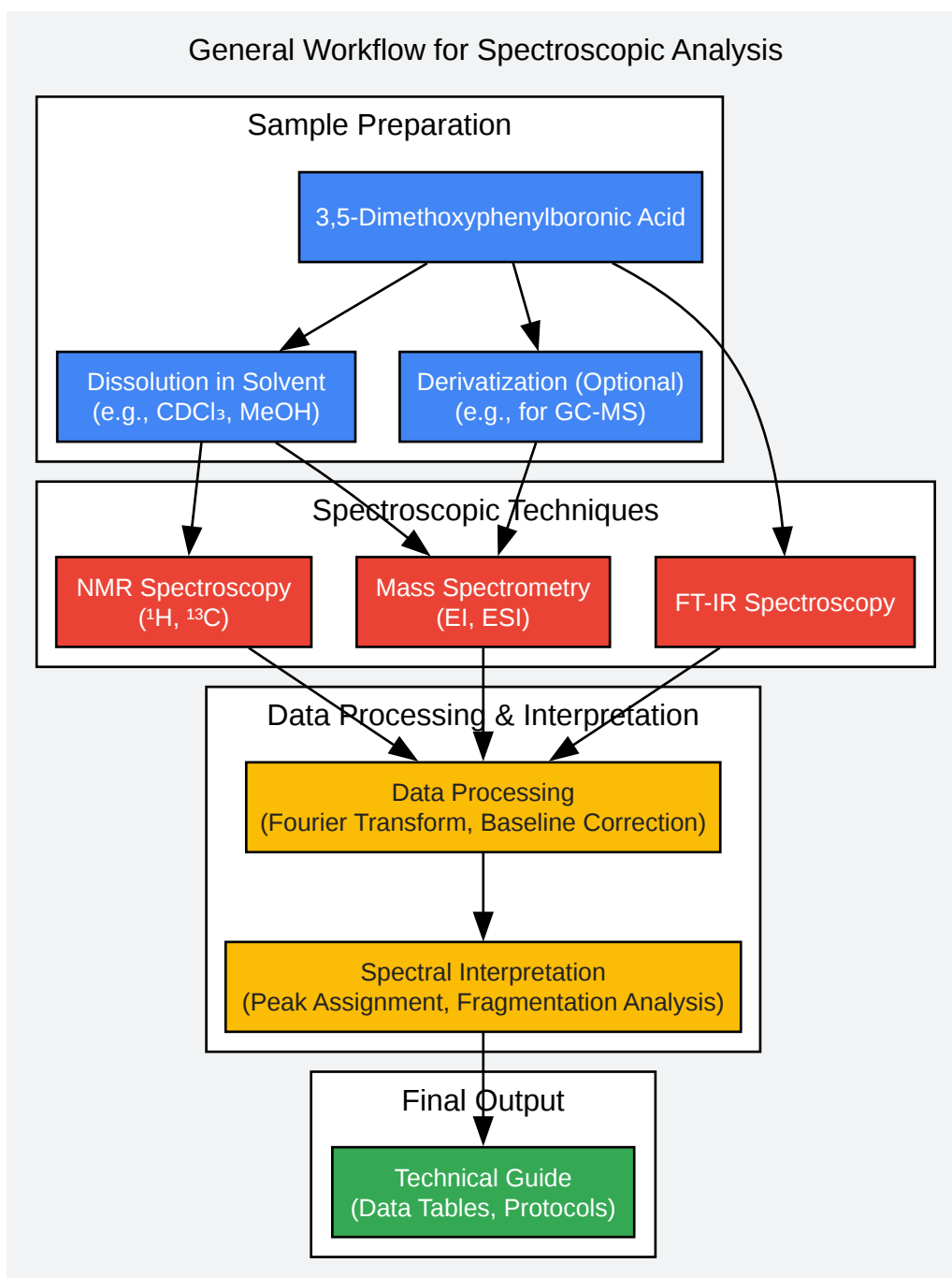
KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g., by reaction with a diol) may be necessary.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is used.
- **Data Acquisition (EI):** In EI mode, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are separated by their mass-to-charge ratio.
- **Data Acquisition (ESI):** In ESI mode, the sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. This is a softer ionization technique that often results in a more prominent molecular ion peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethoxyphenylboronic acid**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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